Desmethyl Lacosamide
Desmethyl Lacosamide
O-Desmethyl-lacosamide belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. O-Desmethyl-lacosamide is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethyl-lacosamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-desmethyl-lacosamide is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
175481-38-6
VCID:
VC0196003
InChI:
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
SMILES:
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Molecular Formula:
C12H16N2O3
Molecular Weight:
236.27 g/mol
Desmethyl Lacosamide
CAS No.: 175481-38-6
Impurities
VCID: VC0196003
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
Purity: > 95%
CAS No. | 175481-38-6 |
---|---|
Product Name | Desmethyl Lacosamide |
Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide |
Standard InChI | InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 |
Standard InChIKey | XRKSCJLQKGLSKU-LLVKDONJSA-N |
Isomeric SMILES | CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 |
SMILES | CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES | CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Appearance | White to Off-White Solid |
Melting Point | 138-140°C |
Description | O-Desmethyl-lacosamide belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. O-Desmethyl-lacosamide is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethyl-lacosamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-desmethyl-lacosamide is primarily located in the cytoplasm. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (2R)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide; N-Acetyl-D-Serine Benzyl Amide; |
PubChem Compound | 10889901 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume